N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as MTDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTDP belongs to the class of diazepane derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Photolysis and Photoaffinity Probes The photolysis of related diazirine compounds, including those with structural similarities to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been studied in the context of photoaffinity probes. These studies explore the reactions and intermediates formed during photolysis, providing insights into the utility and limitations of similar compounds in biological systems for obtaining primary sequence data (Platz et al., 1991).
Antiproliferative Effects on Cancer Cells Conformationally rigid analogs of aminopyrazole amide scaffolds, which structurally resemble N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, have been synthesized and studied for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds have shown competitive antiproliferative activities, suggesting potential applications in cancer research (Kim et al., 2011).
Carboxylic Acid Protection The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids demonstrates another potential application of similar compounds. The related studies investigate the hydrolysis and protective capabilities of these compounds, emphasizing their applicability in organic synthesis and chemical transformations (Yoo et al., 1990).
Metal Carbene Precursors in Synthesis Research into metal carbene precursors has explored the use of diazo compounds related to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. These studies are significant for understanding the synthetic applications and reactions of such compounds in the presence of metal catalysts (Ren et al., 2017).
Rhodium(II) Carbenes and Asymmetric Synthesis The generation and reactivity of rhodium(II) carbenes from related triazoles have been studied, providing insights into their use in asymmetric synthesis. These compounds demonstrate the potential for the development of novel synthetic methodologies involving carbene intermediates (Zibinsky et al., 2011).
Preferential Crystallization and Receptor Antagonism The synthesis and preferential crystallization of compounds structurally similar to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide have been investigated, highlighting their potential applications in receptor antagonism and pharmaceutical research (Harada et al., 1997).
Bicyclic σ Receptor Ligands Research into bicyclic σ receptor ligands, including compounds with structural similarities to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been conducted. These studies focus on the synthesis and biological activity of these ligands, particularly their cytotoxic effects on cancer cells (Geiger et al., 2007).
Electrochemical Properties of Metallophthalocyanines The synthesis and characterization of novel metallophthalocyanines, including compounds related to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, have been explored. This research is valuable for understanding the electrochemical and spectroelectrochemical properties of these compounds (Kantekin et al., 2015).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJYIYZNDBEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.